3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid;hydrochloride
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Overview
Description
GW701427A is a novel inhibitor of firefly luciferase derived from Photinus pyralis (FLuc), the most widely used luciferase.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methodologies : A study by Tkachuk et al. (2020) discusses the synthesis of related benzoic acid derivatives, emphasizing the development of effective methods for preparing compounds with similar structural features. This research highlights the use of thermal heterocyclization and base-promoted cycle opening, demonstrating the complexity involved in synthesizing such compounds (Tkachuk et al., 2020).
Structural Elucidation and Derivative Formation : In the work of Xu et al. (2017), the structural elucidation of phenyl ether derivatives, closely related to the compound , was performed. This study demonstrates the importance of NMR and MS spectroscopic analyses in understanding the chemical structure and properties of complex organic compounds (Xu et al., 2017).
Modification of Related Compounds : Velikorodov et al. (2010) explored the synthesis and modification of carbamate derivatives of indole, which share structural similarities with the compound . The study provides insights into the chemical reactions and modifications that can be applied to similar compounds (Velikorodov et al., 2010).
Biological Investigations : A study by Rida et al. (1988) investigated the synthesis and biological properties of substituted pyrido[1,2‐a]benzimidazoles, which are structurally related. Such research is essential for understanding the potential biological activities of complex organic compounds (Rida et al., 1988).
Optical Properties : Chandrakantha et al. (2013) synthesized novel carboxylate derivatives and studied their optical nonlinearity, showing the potential of such compounds in optical applications. This study underscores the versatility of these compounds in different scientific fields (Chandrakantha et al., 2013).
Corrosion Inhibition : Yadav et al. (2013) explored the use of benzimidazole derivatives for corrosion inhibition in steel, demonstrating a practical application of these compounds in industrial settings (Yadav et al., 2013).
Properties
Molecular Formula |
C23H20ClN5O6 |
---|---|
Molecular Weight |
497.892 |
IUPAC Name |
3-[[4-[[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid hydrochloride |
InChI |
InChI=1S/C23H19N5O6.ClH/c1-33-23(32)28-21-26-18-10-9-17(12-19(18)27-21)34-16-7-5-14(6-8-16)24-22(31)25-15-4-2-3-13(11-15)20(29)30;/h2-12H,1H3,(H,29,30)(H2,24,25,31)(H2,26,27,28,32);1H |
InChI Key |
LIRNSPSAYSNIME-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=CC(NC(NC2=CC=C(OC3=CC=C4C(NC(NC(OC)=O)=N4)=C3)C=C2)=O)=C1.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW701427A; GW-701427A; GW 701427A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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